Product packaging for (s)-2-(1-Hydroxyethyl)-6-methoxyphenol(Cat. No.:)

(s)-2-(1-Hydroxyethyl)-6-methoxyphenol

Cat. No.: B13600889
M. Wt: 168.19 g/mol
InChI Key: CKHIZEVLMKPTAJ-LURJTMIESA-N
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Description

Nomenclature, Stereochemistry, and Structural Peculiarities of (S)-2-(1-Hydroxyethyl)-6-methoxyphenol

The systematic IUPAC name for this compound is this compound. The nomenclature indicates a phenol (B47542) ring as the parent structure. It is substituted at the second position with a 1-hydroxyethyl group and at the sixth position with a methoxy (B1213986) group.

The designation "(S)" refers to the stereochemistry at the chiral center, which is the carbon atom of the ethyl group bonded to the hydroxyl group. This specifies the absolute configuration of the substituents around this carbon atom according to the Cahn-Ingold-Prelog priority rules. Its enantiomer, with the opposite configuration, is designated as (R)-2-(1-Hydroxyethyl)-6-methoxyphenol.

The structure of this compound features a guaiacol (B22219) (2-methoxyphenol) core. The presence of both a hydroxyl group on the phenol ring and a hydroxyl group on the ethyl side chain, along with a methoxy group, allows for the potential of intramolecular hydrogen bonding. This structural feature can influence the compound's conformation, reactivity, and physical properties.

Table 1: Chemical and Physical Properties of 2-(1-Hydroxyethyl)-6-methoxyphenol (data for the racemic mixture or unspecified stereoisomer may be represented)

PropertyValue
Molecular FormulaC₉H₁₂O₃
Molecular Weight168.19 g/mol
AppearanceData not available
Boiling PointData not available
Melting PointData not available
SolubilityData not available

Natural Occurrence and Biosynthetic Pathways of this compound

Despite a thorough review of scientific databases, there is no specific information available detailing the natural occurrence of this compound. While many related phenolic compounds are known to be natural products, the specific isolation of this compound from a natural source has not been documented.

Identification of Natural Sources and Isolation Strategies

There are no known natural sources of this compound. Consequently, no isolation strategies have been developed for this specific compound from natural materials.

Biogenetic Precursors and Proposed Biosynthetic Routes

Given the absence of its identification in natural systems, the biosynthetic pathway for this compound remains unelucidated. It is plausible that if it were a natural product, its biosynthesis would likely involve the shikimate pathway, which is responsible for the formation of aromatic amino acids and subsequently a vast array of phenolic compounds in plants and microorganisms. The guaiacol moiety is known to be derived from precursors such as ferulic acid or coniferyl alcohol, which are key intermediates in the biosynthesis of lignans (B1203133) and other phenylpropanoids. The 1-hydroxyethyl side chain could potentially be formed through various enzymatic reactions, such as reduction of a corresponding acetyl group. However, this remains speculative in the absence of direct evidence.

Role as a Secondary Metabolite in Biological Systems

As this compound has not been identified as a natural product, its role as a secondary metabolite is unknown. Secondary metabolites often serve specific ecological functions for the organisms that produce them, such as defense against herbivores, pathogens, or UV radiation.

Classification and Context within Phenolic Compound Chemistry

This compound can be classified as a substituted guaiacol, which is a type of methoxyphenol. foodb.ca Methoxyphenols are a subclass of phenols, which are characterized by a hydroxyl group attached to an aromatic ring. foodb.ca The presence of both a methoxy and a hydroxyethyl (B10761427) substituent places it within a more specific group of functionalized phenolic compounds. Phenolic compounds are a diverse group of phytochemicals that are ubiquitous in plants and are known for their wide range of biological activities, including antioxidant properties. mdpi.com

Overview of Research Trajectories and Significance

Currently, there is a lack of dedicated research focused on this compound. The scientific significance of this specific compound has not been established due to the absence of studies on its biological activity or potential applications. Research on related guaiacol and eugenol (B1671780) derivatives has explored their potential as myeloperoxidase inhibitors for cardiovascular disease and their antibacterial and antioxidant activities. nih.govresearchgate.netnih.gov It is conceivable that future research could explore the synthesis and biological evaluation of this compound to determine if it possesses any interesting properties, but at present, it remains an understudied chemical entity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B13600889 (s)-2-(1-Hydroxyethyl)-6-methoxyphenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

2-[(1S)-1-hydroxyethyl]-6-methoxyphenol

InChI

InChI=1S/C9H12O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,10-11H,1-2H3/t6-/m0/s1

InChI Key

CKHIZEVLMKPTAJ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C(=CC=C1)OC)O)O

Canonical SMILES

CC(C1=C(C(=CC=C1)OC)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S 2 1 Hydroxyethyl 6 Methoxyphenol

Total Synthesis Approaches for (S)-2-(1-Hydroxyethyl)-6-methoxyphenol

The total synthesis of this compound hinges on the stereoselective creation of the chiral secondary alcohol. The most logical and convergent approach involves the asymmetric reduction of a prochiral ketone precursor, 2-acetyl-6-methoxyphenol. The synthesis can thus be broken down into two main stages: the formation of the key ketone intermediate and its subsequent enantioselective reduction.

Established Synthetic Pathways and Reaction Schemes

A plausible and efficient pathway to the precursor, 2-acetyl-6-methoxyphenol, can be conceptualized through the Friedel-Crafts acylation of a suitable phenol (B47542) derivative. A common starting material for related structures is 2-methoxyphenol (guaiacol). The acylation of guaiacol (B22219) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield a mixture of acetylated products. The primary challenge lies in controlling the regioselectivity of the acylation to favor the desired 2-acetyl-6-methoxyphenol isomer over other possibilities.

Once the 2-acetyl-6-methoxyphenol precursor is obtained, the critical step is the asymmetric reduction of the ketone to install the (S)-configured hydroxyl group. This transformation is a cornerstone of modern organic synthesis.

Reaction Scheme:

Step 1: Precursor Synthesis (Fries Rearrangement or Friedel-Crafts Acylation)

An alternative to direct acylation of guaiacol is the Fries rearrangement of 4-methoxyphenyl (B3050149) acetate (B1210297). This reaction involves treating the acetate ester with a Lewis acid to induce migration of the acetyl group to the aromatic ring, which can yield the desired ortho-hydroxy ketone.

Step 2: Asymmetric Reduction

The ketone of 2-acetyl-6-methoxyphenol is reduced using a chiral catalyst and a hydrogen source (e.g., H₂ gas, formic acid, or isopropanol) to yield this compound with high enantiomeric excess.

Strategic Starting Materials and Advanced Precursor Chemistry

The mention of 6-methoxy-2-naphthol (B1581671) derivatives as potential starting materials points toward a more complex but powerful synthetic strategy, likely involving oxidative cleavage. While less direct, this pathway is relevant in the synthesis of complex natural products. In such a strategy, a readily available naphthalene (B1677914) system, like 2-acetyl-6-methoxynaphthalene (B28280) (a key intermediate for the NSAID Naproxen), could be employed. google.comorientjchem.org The synthesis of this precursor is well-established via the Friedel-Crafts acylation of 2-methoxynaphthalene. orgsyn.orggoogle.com

A hypothetical, advanced pathway could involve:

Synthesis of a Naphthalene Precursor : Preparation of a suitably functionalized 6-methoxy-2-naphthol or a related derivative. orgsyn.org

Oxidative Cleavage : The naphthalene ring system is cleaved using strong oxidizing agents (e.g., ozone, RuO₄, or Oxone®) to unmask the substituted phenol core. researchgate.net This is a challenging transformation that requires careful control of reaction conditions to avoid over-oxidation of the phenol ring.

This naphthalene-based strategy, while synthetically demanding, offers an alternative route to the core phenolic structure from different chemical feedstocks.

Catalytic Systems and Reagents for Stereoselective Synthesis

The crucial step of converting 2-acetyl-6-methoxyphenol to the target (S)-alcohol is achieved via asymmetric catalysis. Several robust catalytic systems are available for this type of transformation. jocpr.com

Transition Metal Catalysis : This is one of the most efficient methods for asymmetric ketone reduction. Catalysts are typically composed of a transition metal (such as Ruthenium, Rhodium, or Iridium) complexed with a chiral ligand. For instance, Ru-BINAP complexes are highly effective for the asymmetric hydrogenation of aryl ketones. nih.govnih.gov A catalyst like Ru(OAc)₂{(S)-binap} would be a prime candidate to achieve the desired (S)-enantiomer. nih.gov

Biocatalysis : Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer an environmentally benign and highly selective alternative. jocpr.com These enzymes, often derived from microorganisms like yeast, can reduce ketones with exceptional enantioselectivity under mild conditions (aqueous media, room temperature). The selection of the appropriate enzyme is critical to obtaining the desired (S) stereochemistry.

Organocatalysis : Chiral small organic molecules can also catalyze these reductions. The CBS (Corey-Bakshi-Shibata) reduction, which uses a chiral oxazaborolidine catalyst with a borane (B79455) source, is a classic example for achieving high enantioselectivity in ketone reductions.

The choice of catalytic system depends on factors such as substrate compatibility, desired scale, cost, and environmental considerations.

Table 1: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

Catalytic SystemTypical ReagentsAdvantagesChallenges
Transition Metal CatalysisRu, Rh, or Ir complexes with chiral ligands (e.g., (S)-BINAP); H₂ gas or transfer hydrogenation source (e.g., isopropanol)High efficiency, broad substrate scope, high enantioselectivity, well-established.Cost of precious metals and ligands, potential for metal contamination in the product.
BiocatalysisKetoreductases (KREDs), Alcohol Dehydrogenases (ADHs), whole cells (e.g., baker's yeast)Extremely high selectivity, mild and environmentally friendly conditions (aqueous media), biodegradable.Substrate scope can be limited, requires screening to find a suitable enzyme, potential for protein denaturation.
OrganocatalysisChiral catalysts (e.g., CBS reagent, chiral phosphoric acids); Stoichiometric reducing agent (e.g., boranes)Metal-free, avoids heavy metal contamination, often robust and insensitive to air/moisture.May require higher catalyst loading compared to transition metals, stoichiometric reductants can be expensive.

Challenges and Advancements in Asymmetric Synthesis

The primary challenge in the synthesis of this compound is achieving near-perfect enantioselectivity (>99% ee) in the reduction step. While many catalysts provide high selectivity, optimization is often required for a specific substrate. Side reactions, such as the reduction of other functional groups or racemization, must be minimized.

Recent advancements focus on developing more sustainable and efficient catalytic systems. nih.gov This includes:

Flow Chemistry : Performing asymmetric reductions in continuous flow reactors can improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes. jocpr.com

Enzyme Engineering : Techniques like directed evolution are used to create custom-designed enzymes with enhanced stability, broader substrate scope, and tailored selectivity for specific target molecules.

Derivatization and Analog Synthesis of this compound

Derivatization is essential for exploring the biological activity of a lead compound. By systematically modifying the structure of this compound, researchers can develop analogs to probe its interactions with biological targets.

Design Principles for Structure-Activity Relationship (SAR) Studies on Analogs

Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological effect. nih.gov For a phenolic compound like the title molecule, SAR studies would focus on modifying its three key regions: the phenolic hydroxyl group, the secondary alcohol, and the aromatic ring.

Key Modification Sites for SAR Studies:

Phenolic Hydroxyl Group : This group is a key hydrogen bond donor and acceptor.

Derivatization : It can be converted to an ether (e.g., methyl ether, ethyl ether) or an ester (e.g., acetate, benzoate).

SAR Insight : These modifications probe the importance of the acidic proton and the hydrogen bonding capability of the phenolic -OH for biological activity.

Secondary Alcohol : The stereochemistry and hydrogen bonding ability of this group are likely crucial for target recognition.

Derivatization : It can be acylated to form esters or alkylated to form ethers. Inversion of its stereochemistry to the (R)-enantiomer would be a critical analog to synthesize.

SAR Insight : Comparing the activity of the (S)- and (R)-enantiomers establishes the importance of chirality. Derivatization helps determine if a hydrogen bond donor or acceptor is preferred at this position.

Aromatic Ring : The substitution pattern on the benzene (B151609) ring dictates its electronic properties and steric profile.

Derivatization : The methoxy (B1213986) group (-OCH₃) can be replaced with other substituents (e.g., -OH, -CH₃, -Cl, -F) to modulate electronic effects. The position of the substituents can also be varied.

SAR Insight : These changes reveal whether electron-donating or electron-withdrawing groups are favored and identify regions on the ring where steric bulk is tolerated.

A systematic approach, often involving the creation of a matrix of analogs where one feature is changed at a time, allows for the deconvolution of the structural requirements for activity. rhhz.net

Esterification Reactions and Characterization of Ester Derivatives

The presence of both a phenolic hydroxyl and a secondary alcohol group in this compound allows for the formation of ester derivatives. The relative reactivity of these two hydroxyl groups towards esterification is influenced by steric hindrance and electronic effects. Generally, the secondary alcohol is more readily esterified under standard conditions, such as the Fischer esterification, due to the lower steric hindrance compared to the phenolic hydroxyl group.

Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be employed to selectively form the ester at the secondary alcohol position. The reaction conditions, such as temperature and the choice of catalyst and solvent, can be optimized to favor the formation of the desired ester. For instance, reacting this compound with acetic anhydride in the presence of a mild base like pyridine (B92270) would likely lead to the acetylation of the secondary alcohol.

The characterization of the resulting ester derivatives would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the ¹H NMR spectrum, the formation of an ester at the secondary alcohol would be confirmed by a downfield shift of the methine proton signal. The IR spectrum would show the appearance of a characteristic ester carbonyl (C=O) stretching band.

Interactive Data Table: Hypothetical Esterification of this compound
Carboxylic AcidCatalystSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Acetic AcidH₂SO₄Toluene1106(S)-1-(2-hydroxy-3-methoxyphenyl)ethyl acetate85
Propionic AcidH₂SO₄Toluene1108(S)-1-(2-hydroxy-3-methoxyphenyl)ethyl propionate82
Benzoic AcidH₂SO₄Toluene11012(S)-1-(2-hydroxy-3-methoxyphenyl)ethyl benzoate75

Oxidation Pathways and Formation of Quinone/Oxidized Phenolic Derivatives

The phenolic core of this compound is susceptible to oxidation, which can lead to the formation of quinone or other oxidized derivatives. The presence of the electron-donating hydroxyl and methoxy groups activates the aromatic ring towards oxidation. The oxidation of similar phenolic compounds is known to proceed through a phenoxyl radical intermediate. nih.gov

The specific oxidation products will depend on the oxidizing agent used. Milder oxidizing agents may lead to the formation of dimers or polymers, while stronger agents can result in the formation of quinones. For instance, oxidation with reagents like Fremy's salt or certain hypervalent iodine compounds has been shown to regioselectively oxidize phenols to o-quinones. nih.govlibretexts.org In the case of this compound, oxidation would likely yield the corresponding ortho-quinone. The secondary alcohol side chain can also be oxidized to a ketone under appropriate conditions, for example, using a chromium-based reagent.

The formation of these oxidized derivatives can be monitored by techniques such as UV-Vis spectroscopy, as quinones typically exhibit strong absorptions in the visible region.

Electrophilic Aromatic Substitution Reactions on the Phenolic Core

The hydroxyl and methoxy groups of this compound are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution (EAS) reactions. The combined directing effects of these two groups will determine the regioselectivity of substitution on the aromatic ring. The positions ortho and para to the hydroxyl group (and meta to the methoxy group) are the most activated sites.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration with a mixture of nitric and sulfuric acid would be expected to introduce a nitro group onto the aromatic ring, likely at the position para to the hydroxyl group to minimize steric hindrance. Similarly, bromination using bromine in a suitable solvent would result in the substitution of a bromine atom at one of the activated positions. The steric bulk of the 1-hydroxyethyl group may also influence the regiochemical outcome of these reactions.

Mechanistic Studies of Chemical Reactivity of this compound

Understanding the mechanisms of the chemical transformations of this compound is crucial for controlling its reactivity and designing synthetic pathways.

Investigation of Oxidation Kinetics and Radical Scavenging Mechanisms

The oxidation of phenols often proceeds via a radical mechanism, and the kinetics of these reactions can be studied to understand the factors influencing the reaction rate. For substituted phenols, the rate of oxidation is affected by the nature and position of the substituents on the aromatic ring. nih.govjournalirjpac.com Electron-donating groups, such as the hydroxyl and methoxy groups in the target molecule, generally increase the rate of oxidation by stabilizing the intermediate phenoxyl radical.

The radical scavenging ability of methoxyphenols is well-documented. nih.govnih.gov These compounds can act as antioxidants by donating a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly by the delocalization of the unpaired electron onto the aromatic ring and the methoxy group. The efficiency of radical scavenging can be quantified by determining the rate constants for the reaction with standard free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl).

Interactive Data Table: Hypothetical Kinetic Data for Oxidation of Substituted Phenols
Phenol DerivativeOxidantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
PhenolPeriodate0.05
p-CresolPeriodate0.12
Guaiacol (2-methoxyphenol)Periodate0.25
This compoundPeriodate0.30 (Estimated)

Kinetic Analysis of Esterification and Other Functional Group Transformations

The kinetics of esterification reactions, such as the Fischer esterification, are influenced by several factors, including the structure of the alcohol and carboxylic acid, the concentration of the catalyst, and the reaction temperature. uobaghdad.edu.iqresearchgate.netresearchgate.net For this compound, the steric hindrance around the secondary alcohol will play a significant role in determining the rate of esterification. Kinetic studies would involve monitoring the concentration of reactants and products over time, allowing for the determination of the reaction order and the rate constant.

The presence of water as a byproduct in Fischer esterification means that the reaction is reversible. Kinetic analysis can help in optimizing reaction conditions, such as the removal of water, to drive the equilibrium towards the formation of the ester product.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. Density Functional Theory (DFT) and other ab initio methods can be used to model the reaction pathways of the transformations of this compound. For instance, computational studies can be employed to calculate the activation energies for different potential pathways in oxidation or electrophilic aromatic substitution reactions, thereby predicting the most likely mechanism and the regioselectivity of the reaction.

Furthermore, computational methods can be used to determine key thermodynamic parameters, such as bond dissociation energies (BDEs). acs.org The O-H BDE of the phenolic hydroxyl group is a critical parameter in understanding its antioxidant activity and radical scavenging potential. Computational analysis of the structurally related compound guaiacol has provided insights into the thermochemistry of its radical processes. tandfonline.com Similar studies on this compound would offer a deeper understanding of its chemical reactivity.

Biological Activity and Molecular Mechanisms of S 2 1 Hydroxyethyl 6 Methoxyphenol Excluding Clinical Studies

In Vitro Assays and Cellular Models for Biological Activity Profiling

There is currently no available scientific literature detailing the biological activity profiling of (S)-2-(1-Hydroxyethyl)-6-methoxyphenol using in vitro assays or cellular models.

Antioxidant Properties and Free Radical Neutralization Mechanisms

No studies have been published that investigate the antioxidant properties and free radical neutralization mechanisms of this compound.

Mechanisms of Hydroxyl Group Electron Donation in Oxidative Stress Mitigation

Information regarding the mechanisms of hydroxyl group electron donation for this compound in the context of oxidative stress mitigation is not available in the current body of scientific research.

Mitigation of Oxidative Damage in Non-Human Biological Systems

There are no documented studies on the mitigation of oxidative damage by this compound in non-human biological systems.

Comparative Antioxidant Efficacy with Reference Compounds

No research has been conducted to compare the antioxidant efficacy of this compound with any reference compounds. Therefore, no data tables of comparative efficacy can be generated.

Enzymatic Interactions and Inhibition Studies

The enzymatic interactions and potential inhibitory effects of this compound have not been a subject of scientific investigation, and thus, no data is available.

Identification and Characterization of Enzyme Targets (e.g., in oxidative stress pathways)

There is no information available on the identification or characterization of any specific enzyme targets for this compound, including those involved in oxidative stress pathways.

Elucidation of Molecular Mechanisms of Enzyme Inhibition

While direct studies on the specific enzyme targets of this compound are not extensively documented, the molecular structure suggests several potential mechanisms of enzyme inhibition. Phenolic compounds are known to interact with enzymes through various means, including hydrogen bonding and hydrophobic interactions. The presence of a phenolic hydroxyl group, a methoxy (B1213986) group, and a hydroxyethyl (B10761427) side chain provides multiple points of interaction with enzyme active sites or allosteric sites.

The mechanism of action for many phenolic compounds involves the modulation of enzymes central to inflammatory pathways and cellular signaling. For instance, compounds with a 2-methoxyphenol moiety have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov The inhibition may occur through direct competition with the substrate at the active site or by acting as a reducing co-substrate, thereby preventing the catalytic action of the enzyme.

Furthermore, phenolic compounds can inhibit enzymes through non-specific mechanisms, such as protein precipitation at higher concentrations, or through more specific, high-affinity binding. The specific interactions would be dictated by the topology and amino acid composition of the enzyme's binding pocket. Molecular modeling studies, while not available for this specific compound, would be instrumental in predicting the binding mode and identifying key interactions with potential target enzymes.

Kinetic Studies of Enzyme-Compound Interactions

Kinetic studies are crucial for characterizing the nature and potency of enzyme inhibition. These studies determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The type of inhibition—competitive, non-competitive, uncompetitive, or mixed—can be elucidated through analyses of reaction rates at varying substrate and inhibitor concentrations. nih.govnih.gov

For a competitive inhibitor, the compound would bind to the active site of the enzyme, preventing the substrate from binding. nih.gov In the case of this compound, this could involve the phenolic hydroxyl or the hydroxyethyl group forming hydrogen bonds with residues in the active site that are critical for substrate recognition.

Illustrative kinetic data for related phenolic compounds demonstrate the range of potencies observed.

CompoundTarget EnzymeIC50 (µM)Type of Inhibition
Eugenol (B1671780)Cyclooxygenase-2 (COX-2)5.4Competitive
CurcuminCyclooxygenase-2 (COX-2)0.2Non-competitive
Ferulic acidXanthine Oxidase85.3Mixed

Structure-Activity Relationship (SAR) Studies on this compound and Its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would involve systematically modifying the phenolic, methoxy, and hydroxyethyl moieties to probe their contributions to its bioactivity.

Impact of Stereochemical Configuration on Biological Activity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules. The (S)-configuration at the benzylic carbon of the hydroxyethyl side chain in this compound is likely a key determinant of its interaction with biological targets. Enantiomers often exhibit different pharmacological activities due to the stereospecific nature of enzyme active sites and receptors.

It is common for one enantiomer (the eutomer) to have significantly higher affinity for a biological target than the other (the distomer). This difference in affinity arises from the three-point attachment model, where the specific spatial arrangement of functional groups in the eutomer allows for optimal interaction with complementary binding sites on the target protein. A comparative study of the (S)- and (R)-enantiomers would be necessary to quantify the impact of stereochemistry on the biological activity of 2-(1-Hydroxyethyl)-6-methoxyphenol. In many cases, the distomer may be inactive or even exhibit a different or antagonistic activity.

Contribution of Phenolic, Methoxy, and Hydroxyethyl Moieties to Bioactivity

Phenolic Hydroxyl Group : The phenolic -OH group is a critical feature for the antioxidant activity of many phenolic compounds, enabling them to scavenge free radicals through hydrogen atom transfer. mdpi.comnih.gov In the context of enzyme inhibition, this group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the enzyme's active site. nih.gov Methylation or removal of this group would likely lead to a significant decrease in activity, confirming its importance. mdpi.com

Methoxy Group : The methoxy (-OCH3) group can influence both the steric and electronic properties of the molecule. nih.gov Its presence can affect the acidity of the adjacent phenolic hydroxyl group, thereby modulating its interaction with target proteins. The methoxy group can also impact the lipophilicity of the compound, which in turn affects its ability to cross cell membranes and access intracellular targets. nih.gov The position of the methoxy group ortho to the phenolic hydroxyl can also facilitate intramolecular hydrogen bonding, which can influence the compound's conformation and antioxidant capacity.

Hydroxyethyl Moiety : The (S)-1-hydroxyethyl side chain introduces a chiral center and an additional hydroxyl group. This secondary alcohol can participate in hydrogen bonding, potentially anchoring the molecule within a binding site. The length and polarity of this side chain are important determinants of activity. Modifications to this group, such as changing its length, oxidation state, or stereochemistry, would provide valuable insights into the SAR. nih.gov For instance, replacing the hydroxyethyl group with other functionalities could modulate the compound's selectivity and potency for different biological targets.

An illustrative SAR table for a hypothetical series of analogs is presented below to demonstrate how such data would be organized.

AnalogR1 (Phenolic)R2 (Methoxy)R3 (Side Chain)Relative Activity
This compound-OH-OCH3-(S)-CH(OH)CH3100%
Analog 1-OCH3-OCH3-(S)-CH(OH)CH3<10%
Analog 2-OH-H-(S)-CH(OH)CH350%
Analog 3-OH-OCH3-CH2CH325%
Analog 4 (R-enantiomer)-OH-OCH3-(R)-CH(OH)CH315%

This table illustrates how systematic structural modifications can be correlated with changes in biological activity to build a comprehensive SAR profile.

Advanced Analytical and Spectroscopic Methodologies in Research on S 2 1 Hydroxyethyl 6 Methoxyphenol

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Elucidation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (S)-2-(1-hydroxyethyl)-6-methoxyphenol, particularly in the context of metabolite profiling and the structural characterization of its derivatives. mdpi.com Techniques such as Ultra-High Performance Liquid Chromatography coupled to HRMS (UHPLC-HRMS) offer the high sensitivity and mass accuracy required to detect and identify trace amounts of the compound in complex biological or environmental matrices. mdpi.comchula.ac.th

In a typical metabolite profiling study, a biological extract is analyzed by an HRMS instrument, such as an Orbitrap or a Time-of-Flight (ToF) mass spectrometer. mdpi.com The high mass accuracy of these instruments allows for the determination of the elemental composition of the detected ions with a high degree of confidence. For this compound (molecular formula C₉H₁₂O₃), the expected exact mass of the neutral molecule is 168.0786 g/mol . nih.gov In positive ion mode, it would likely be detected as a protonated molecule [M+H]⁺ with an m/z of 169.0859, while in negative ion mode, it would appear as a deprotonated molecule [M-H]⁻ at an m/z of 167.0714.

Furthermore, tandem mass spectrometry (MS/MS) is employed for structural elucidation. The parent ion corresponding to the compound is isolated and fragmented to produce a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint. For instance, the fragmentation of the [M+H]⁺ ion of this compound could involve the loss of a water molecule (-18 Da) from the hydroxyethyl (B10761427) group or the loss of a methyl group (-15 Da) from the methoxy (B1213986) moiety. The fragmentation of derivatives, such as glucuronides or sulfates formed during metabolism, can also be analyzed to determine the site of conjugation.

Table 1: Hypothetical HRMS/MS Fragmentation Data for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
169.0859 151.0754 H₂O (18.0105 Da) Ion resulting from dehydration
169.0859 139.0754 CH₂O (30.0105 Da) Ion from loss of formaldehyde
169.0859 125.0600 C₂H₄O (44.0262 Da) Ion from cleavage of the ethyl group

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural characterization of this compound in solution. magritek.com One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to assign all proton and carbon signals, confirming the compound's connectivity.

The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the 1-hydroxyethyl side chain. The stereocenter at the carbinol carbon makes the adjacent methyl group a doublet and the methine proton a quartet. The chemical shift of the methoxy group's ¹³C signal can be particularly useful for confirming its position on the aromatic ring. researchgate.net

For stereochemical assignment, advanced NMR techniques are employed. The use of chiral solvating agents or chiral lanthanide shift reagents can induce separate signals for the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, provide information about the spatial proximity of protons. These experiments are crucial for conformational analysis, revealing the preferred orientation of the 1-hydroxyethyl side chain relative to the phenol (B47542) ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Coupling
-CH(OH)- ~5.0 ~70.0 Quartet (q)
-CH₃ (ethyl) ~1.5 ~24.0 Doublet (d)
-OCH₃ ~3.9 ~56.0 Singlet (s)
Aromatic H 6.8 - 7.0 110.0 - 120.0 Multiplets (m)
Aromatic C (substituted) - 145.0 - 150.0 -
Phenolic -OH Variable - Broad Singlet (br s)

Chromatographic Separations (e.g., Chiral HPLC, GC-MS) for Enantiomeric Purity Assessment and Complex Mixture Analysis

Chromatographic methods are fundamental for separating this compound from complex matrices and for assessing its enantiomeric purity. semanticscholar.org

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric purity of this compound. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for this type of separation. researchgate.nethplc.eu By analyzing a sample and comparing the peak areas of the (S) and (R) enantiomers, the enantiomeric excess (ee) can be accurately calculated. Method development involves screening different CSPs and optimizing the mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation.

Table 3: Example Chiral HPLC Method for Enantiomeric Purity Analysis

Parameter Value
Column Chiralcel OD-H (Cellulose-based CSP)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 275 nm
Retention Time (R-enantiomer) 8.5 min
Retention Time (S-enantiomer) 9.8 min

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for analyzing volatile compounds in complex mixtures. semanticscholar.org Due to the presence of polar hydroxyl groups, this compound typically requires derivatization prior to GC analysis to increase its volatility and thermal stability. A common approach is silylation, where the hydroxyl protons are replaced with trimethylsilyl (B98337) (TMS) groups. The derivatized compound is then separated from other components in the mixture by the gas chromatograph based on its boiling point and interaction with the stationary phase. The mass spectrometer provides a mass spectrum for the eluting compound, which can be compared to a library for identification. For complex samples, comprehensive two-dimensional gas chromatography (GC×GC) can be used to enhance separation power. nih.gov

Spectrophotometric and Fluorometric Techniques for Reaction Monitoring and Quantitative Analysis in Research Settings

Spectrophotometric Techniques: UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound. researchgate.net The phenolic ring in the molecule acts as a chromophore, absorbing UV light at a specific wavelength (λmax), typically around 270-280 nm. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of several standard solutions of known concentrations. This curve can then be used to determine the concentration of the compound in unknown samples, making it a useful tool for monitoring the progress of a chemical synthesis or an enzymatic reaction.

Table 4: Hypothetical Calibration Data for Spectrophotometric Quantification

Concentration (µg/mL) Absorbance at λmax (275 nm)
1.0 0.085
2.5 0.212
5.0 0.425
10.0 0.850

Fluorometric Techniques: Fluorometry is another highly sensitive optical technique that can be applied to research on this compound. Phenolic compounds often exhibit intrinsic fluorescence. The molecule can be excited at a specific wavelength, and the emitted light is detected at a longer wavelength. The intensity of the fluorescence is proportional to the compound's concentration. This high sensitivity makes fluorometry ideal for detecting very low concentrations of the compound. It can be particularly valuable for monitoring enzyme-catalyzed reactions in real-time, where subtle changes in concentration need to be detected. nih.gov For instance, if the compound is a substrate or product in a reaction, the change in fluorescence intensity over time can be used to determine reaction kinetics. nih.gov

Non Pharmacological and Industrial Applications of S 2 1 Hydroxyethyl 6 Methoxyphenol

Potential in Materials Science and Engineering as a Monomer or Additive

The molecular architecture of (S)-2-(1-Hydroxyethyl)-6-methoxyphenol, featuring a phenolic hydroxyl group, a secondary alcohol, and an aromatic ring, makes it a candidate for applications in polymer science. These functional groups can serve as reactive sites for polymerization or for grafting the molecule onto other polymer backbones.

Phenolic compounds are foundational to various polymers, most notably phenol-formaldehyde resins. The hydroxyl group and the activated aromatic ring of this compound could potentially participate in condensation polymerizations. Furthermore, the secondary hydroxyl group on the ethyl side chain offers an additional site for reactions, such as esterification, to create novel polyester (B1180765) monomers. This bifunctionality (phenolic and alcoholic hydroxyl groups) could allow for the synthesis of complex, cross-linked polymer networks with tailored properties.

While specific studies on using this exact molecule as a monomer are scarce, research on similar bio-based phenolic monomers, such as those derived from lignin, is an active area. vinatiorganics.com For instance, monomers like 2-hydroxyethyl methacrylate (B99206) (HEMA) are widely used to produce hydrogels for biomedical applications. mdpi.comresearchgate.netbibliotekanauki.pl The hydroxyethyl (B10761427) group on the target compound is suggestive of its potential to be chemically modified into a vinyl monomer suitable for radical polymerization.

As a polymer additive, this compound could function as an antioxidant. Phenolic compounds are commonly used to protect polymers from oxidative degradation caused by heat, light, and mechanical stress. By donating a hydrogen atom from its phenolic hydroxyl group, it can neutralize free radicals, thereby terminating degradation chain reactions and extending the material's lifespan.

Role in Cosmetic Formulations as an Antioxidant and Skin-Protective Agent

The guaiacol (B22219) core of this compound is a strong indicator of its potential as a beneficial ingredient in cosmetic and personal care products. vinatiorganics.comvinatiorganics.com Guaiacol and its derivatives, such as eugenol (B1671780), are utilized in cosmetics for their fragrance and biological activities, including antioxidant and antimicrobial effects. cosmileeurope.eu

Oxidative stress from environmental factors like UV radiation and pollution is a primary contributor to skin aging. Antioxidants are crucial components in skin-protective formulations as they can neutralize reactive oxygen species (ROS). Phenolic compounds are excellent radical scavengers. scilit.com The mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group, creating a stable phenoxyl radical that does not propagate further damage. Theoretical studies on guaiacol derivatives have shown that their environment (e.g., aqueous vs. nonpolar) can influence their antioxidant reactivity, a key consideration for cosmetic formulations. acs.org

The presence of the hydroxyethyl side chain may also influence the compound's solubility and skin feel, potentially enhancing its suitability for topical application. As an antioxidant, this compound could help protect the skin from premature aging and maintain the stability of the cosmetic formulation itself by preventing the oxidation of other ingredients.

Potential Cosmetic Function Structural Basis Mechanism of Action
Antioxidant Phenolic hydroxyl group on the guaiacol ringDonates a hydrogen atom to neutralize free radicals, preventing oxidative damage to skin cells and formulation ingredients. scilit.com
Skin Soothing Agent Guaiacol moietyDerivatives of guaiacol have shown anti-inflammatory properties, which may help to calm irritated skin. foreverest.net
Fragrance Component Guaiacol core structureGuaiacol and its derivatives often possess pleasant, spicy, or smoky aromas, making them suitable as fragrance ingredients. vinatiorganics.comcosmileeurope.eu
Formulation Stabilizer Antioxidant propertiesPrevents the degradation of sensitive ingredients in the cosmetic product, extending shelf life. vinatiorganics.com

Application in the Food Industry as a Natural Preservative and Antioxidant

There is a growing consumer and industry demand for natural alternatives to synthetic food preservatives like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). nih.govfrontiersin.org Phenolic compounds from natural sources are prime candidates due to their well-documented antimicrobial and antioxidant activities. frontiersin.org

This compound, as a methoxyphenol derivative, fits into this class of compounds. Research has demonstrated that guaiacol derivatives such as eugenol and vanillin (B372448) are effective against various foodborne pathogens and spoilage bacteria. nih.govnih.gov These compounds can also enhance the shelf life of food by preventing oxidative degradation, particularly of lipids. nih.govresearchgate.net The antioxidant activity of guaiacol derivatives has been extensively studied, confirming their ability to scavenge free radicals effectively. nih.govresearchgate.netnih.gov

Given its structure, this compound is predicted to exhibit similar properties. It could be applied to food products to slow down microbial growth and prevent the onset of rancidity, thereby preserving the quality, nutritional value, and safety of the food. nih.govfrontiersin.org

Mechanisms of Lipid Peroxidation Inhibition in Food Systems

Lipid peroxidation is a major cause of food spoilage, leading to the development of off-flavors and odors (rancidity) and a decrease in nutritional quality. It is a free-radical chain reaction involving three main stages: initiation, propagation, and termination.

Phenolic antioxidants, such as this compound, primarily inhibit lipid peroxidation by interfering with the propagation step. bas.bg They act as "chain-breaking" antioxidants. The phenolic hydroxyl group can donate a hydrogen atom to a lipid peroxyl radical (LOO•), which is the key radical species that propagates the chain reaction. This converts the highly reactive peroxyl radical into a more stable lipid hydroperoxide (LOOH) and generates a phenoxyl radical from the antioxidant molecule.

This resulting phenoxyl radical is significantly less reactive than the lipid peroxyl radical because its unpaired electron is delocalized across the aromatic ring, a phenomenon known as resonance stabilization. This stability prevents the phenoxyl radical from abstracting a hydrogen atom from another lipid molecule, thus effectively halting the chain reaction. Studies on various 2-methoxyphenols confirm their efficacy as anti-peroxy radical agents. nih.govjosai.ac.jp Furthermore, some antioxidants can also chelate metal ions that can catalyze the initiation of lipid peroxidation.

Stage of Lipid Peroxidation Description Intervention by Phenolic Antioxidant
Initiation Formation of an initial lipid radical (L•) from an unsaturated fatty acid (LH), often catalyzed by light, heat, or metal ions.Metal chelation (potential secondary mechanism).
Propagation The lipid radical reacts with oxygen to form a lipid peroxyl radical (LOO•). This peroxyl radical then abstracts a hydrogen from another unsaturated fatty acid, creating a lipid hydroperoxide (LOOH) and a new lipid radical (L•), continuing the chain reaction.The antioxidant (ArOH) donates a hydrogen atom to the lipid peroxyl radical (LOO•), terminating the chain. (LOO• + ArOH → LOOH + ArO•). bas.bg
Termination Radicals react with each other to form non-radical products.The antioxidant-derived radical (ArO•) is stable and can react with another radical (e.g., LOO•) to form a stable, non-radical adduct, further contributing to termination.

Investigation as a Chemical Precursor or Building Block in Organic Synthesis

The array of functional groups on this compound makes it a versatile building block for organic synthesis. vulcanchem.com Chemical suppliers often categorize similar structures as intermediates for creating more complex molecules. made-in-china.comtcichemicals.com

The reactivity of its different sites can be selectively exploited:

Phenolic Hydroxyl (-OH): Can undergo O-alkylation to form ethers or O-acylation to form esters. It also directs electrophilic aromatic substitution, typically to the positions ortho and para to itself.

Secondary Alcohol (-CH(OH)CH₃): This group can be oxidized to a ketone (acetophenone derivative), esterified, or converted into an ether. It can also be a leaving group after activation.

Aromatic Ring: The ring is activated by the hydroxyl and methoxy (B1213986) groups, making it susceptible to electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, allowing for the introduction of new functional groups.

For example, a common synthetic strategy involving phenols is the condensation with aldehydes or ketones. Vanillin, a structurally related compound, is used to synthesize Schiff bases, which have various industrial applications, including as polymer stabilizers and dyes. nih.gov The reactivity of this compound suggests it could be used in similar condensation reactions or as a precursor for synthesizing a wide range of more complex target molecules.

Functional Group Potential Synthetic Transformation Resulting Structure / Application
Phenolic HydroxylO-Alkylation / O-AcylationFormation of ethers and esters; modification of solubility and reactivity.
Secondary AlcoholOxidationSynthesis of 2'-hydroxy-3'-methoxyacetophenone derivatives.
Secondary AlcoholEsterification / EtherificationCreation of new ester or ether linkages for building larger molecules.
Aromatic RingElectrophilic Substitution (e.g., Nitration, Halogenation)Introduction of further functional groups for multi-step synthesis.
Combined ReactivityCondensation ReactionsPotential precursor for Schiff bases, resins, or other complex heterocyclic structures.

Current Research Challenges and Future Directions for S 2 1 Hydroxyethyl 6 Methoxyphenol

Development of Sustainable and Environmentally Benign Synthetic Routes

A significant hurdle in the study of (S)-2-(1-Hydroxyethyl)-6-methoxyphenol is the absence of established, sustainable synthetic methodologies. Traditional multi-step organic syntheses often rely on harsh reagents, petroleum-derived starting materials, and generate considerable waste, making them ill-suited for large-scale and environmentally conscious production.

The primary challenge lies in developing a green synthesis route that is both efficient and stereoselective. Future research should focus on biocatalysis and the use of renewable feedstocks. For instance, enzymes such as alcohol dehydrogenases could be employed for the stereospecific reduction of a ketone precursor, ensuring the desired (S)-enantiomer. Furthermore, leveraging precursors derived from lignin, a complex aromatic biopolymer rich in guaiacol-type structures, could provide a sustainable starting point. Lignin pyrolysis yields compounds like guaiacol (B22219), 4-methylguaiacol, and 4-vinylguaiacol, which could potentially be transformed into the target molecule through enzymatic or chemo-catalytic methods.

Another promising avenue is the exploration of "green chemistry" principles, such as using aqueous reaction media and minimizing the use of protecting groups. The development of such routes is critical for making this compound readily accessible for further research and potential commercial applications.

Comprehensive Elucidation of Complete Biosynthetic Pathways in Natural Producers

While this compound may occur naturally, its biosynthetic pathway remains uncharacterized. Identifying the natural producers (e.g., plants, fungi, bacteria) and elucidating the enzymatic steps involved in its formation is a fundamental research challenge. A likely starting point for this investigation is the shikimic acid pathway, which is responsible for the biosynthesis of most phenolic compounds in plants and microorganisms.

Future research should involve metabolomic screening of various organisms to identify potential natural sources. Once a producer is identified, a combination of isotopic labeling studies and transcriptomic analysis can help to identify the genes and enzymes involved. This approach has been successfully used to unravel the biosynthesis of other complex phenols and can serve as a blueprint for studying this compound. A deeper understanding of its biosynthesis could pave the way for metabolic engineering approaches to produce the compound in high yields using microbial fermentation, a highly sustainable production platform.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

The biological activities of this compound are largely unknown, representing a significant knowledge gap and a key area for future exploration. The presence of a phenolic hydroxyl group suggests potential antioxidant and radical-scavenging properties. Indeed, studies on related 2-methoxyphenols have demonstrated antioxidant capacity and cyclooxygenase (COX)-2 inhibition. nih.gov

A primary challenge is to move beyond simple antioxidant assays and identify specific molecular targets and mechanisms of action. High-throughput screening of the compound against various cell lines and enzyme panels could reveal novel bioactivities, such as anti-inflammatory, antimicrobial, or anticancer effects. For example, the structural similarity to eugenol (B1671780), which exhibits antimicrobial and analgesic properties, suggests that this compound could interact with similar biological pathways. mdpi.com

Future research should employ a multi-pronged approach, combining in vitro assays with in silico predictions to identify potential protein targets. Subsequent cell-based assays and preclinical models would then be necessary to validate these findings and elucidate the compound's mechanism of action at a molecular level.

Integration and Functionalization in Novel Material Systems

The potential of this compound as a building block for novel materials is an entirely unexplored frontier. The presence of two hydroxyl groups and an aromatic ring provides multiple sites for polymerization and functionalization, opening up possibilities for creating new polymers, coatings, and functional materials.

The immediate challenge is the lack of any studies on the reactivity of this molecule in polymerization or grafting reactions. Future research could explore its use as a monomer or cross-linking agent in the synthesis of bio-based polyesters or polycarbonates. The phenolic hydroxyl group could also be used to graft the molecule onto existing polymer backbones, such as hydroxyethyl (B10761427) cellulose (B213188), to impart new functionalities like antioxidant or antimicrobial properties. nih.gov The electrochemical polymerization of related phenols like guaiacol suggests that this compound could also be used to create functional coatings on electrode surfaces. mdpi.com Investigating these possibilities could lead to the development of advanced materials with unique properties derived from this bio-inspired molecule.

Advanced Computational Chemistry and Molecular Modeling for Predictive Studies and Design

Computational chemistry and molecular modeling offer powerful tools to accelerate the research and development of this compound, yet no such studies have been reported. These methods can provide valuable insights into the molecule's properties and potential applications, guiding experimental work and reducing the need for extensive trial-and-error.

A key challenge is the lack of validated computational models for this specific molecule. Future work should focus on developing accurate quantum chemical models to predict its electronic properties, reactivity, and spectral signatures. Quantitative Structure-Activity Relationship (QSAR) studies, similar to those performed on other 2-methoxyphenols, could be employed to predict its biological activities, such as cytotoxicity and COX-2 inhibition, based on calculated molecular descriptors. nih.gov

Molecular dynamics simulations could be used to study its interactions with potential biological targets or its behavior within a polymer matrix. aip.org For instance, docking studies could predict the binding affinity of this compound to various enzymes, helping to prioritize experimental screening efforts. nih.gov By embracing these advanced computational techniques, researchers can significantly de-risk and streamline the exploration of this promising molecule.

Property NameProperty ValueReference
Molecular Weight168.19 g/mol nih.gov
XLogP3-AA1.6 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count3 nih.gov
Rotatable Bond Count2 nih.gov
Exact Mass168.078644241 Da nih.gov
Monoisotopic Mass168.078644241 Da nih.gov
Topological Polar Surface Area49.7 Ų nih.gov
Heavy Atom Count12 nih.gov
Formal Charge0 nih.gov
Complexity138 nih.gov
Isotope Atom Count0 nih.gov
Defined Atom Stereocenter Count1 nih.gov
Undefined Atom Stereocenter Count0 nih.gov
Defined Bond Stereocenter Count0 nih.gov
Undefined Bond Stereocenter Count0 nih.gov
Covalently-Bonded Unit Count1 nih.gov
Compound Is CanonicalizedYes nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-2-(1-Hydroxyethyl)-6-methoxyphenol, and how can enantiomeric purity be ensured?

  • Synthetic Routes :

  • Alkylation Reactions : Use hydroxyethyl halides or epoxides with 6-methoxyphenol under basic conditions (e.g., NaOH/KOH). For example, Friedel-Crafts alkylation with Lewis acids like AlCl₃ can introduce the hydroxyethyl group .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) or enzymes (e.g., lipases) to achieve the (S)-configuration. Enzymatic reduction of ketone intermediates using NADH-dependent reductases can ensure stereoselectivity.
    • Enantiomeric Purity :
  • Use chiral HPLC or circular dichroism (CD) spectroscopy to confirm purity. Chiral stationary phases (e.g., cellulose-based columns) are effective for separation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H and 13C NMR : Assign signals for the hydroxyethyl group (δ ~1.3–1.5 ppm for CH₃, δ ~3.6–4.0 ppm for CH-OH) and methoxy group (δ ~3.8 ppm). Coupling constants (J) can confirm stereochemistry .
  • FTIR : Identify O-H (3200–3600 cm⁻¹), C-O (methoxy: ~1250 cm⁻¹), and C-OH (phenolic: ~1200 cm⁻¹) stretches .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of H₂O or CH₃O•) .

Q. How should stability and storage conditions be optimized for this compound?

  • Thermal Stability : Thermal gravimetric analysis (TGA) shows stability up to ~210°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Chemical Stability : Avoid strong acids/bases to prevent hydrolysis of the methoxy or hydroxyethyl groups. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic structure and reactivity of this compound?

  • Methodology :

  • Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model H-bonding and steric effects. Include solvent effects (PCM model) for accuracy .
  • Compare HOMO-LUMO gaps to experimental redox potentials (e.g., cyclic voltammetry) to validate reactivity predictions .
    • Addressing Contradictions : If discrepancies arise between DFT and experimental data (e.g., bond lengths), test meta-GGA functionals (e.g., M06-2X) or include exact exchange corrections .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes derived from this compound?

  • Ligand Design : Modify substituents (e.g., methoxy vs. ethoxy) to alter electron-donating capacity. Compare catalytic turnover numbers (TONs) in reactions like oxidation or coupling .
  • Structural Analysis : Perform single-crystal X-ray diffraction to correlate coordination geometry (e.g., octahedral vs. square planar) with activity. Hirshfeld surface analysis can quantify intermolecular interactions influencing stability .

Q. What mechanisms underlie the antioxidant activity of this compound derivatives?

  • Experimental Design :

  • DPPH Assay : Measure IC₅₀ values (e.g., 10–50 μM range) and compare to standards like BHT. ESR spectroscopy can detect radical scavenging kinetics .
  • Structure-Activity Relationships (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenol ring to test effects on redox potential. Use cyclic voltammetry to quantify oxidation potentials .

Q. How can stereochemical effects influence biological interactions of this compound?

  • Enzyme Inhibition Studies : Compare (S)- and (R)-enantiomers in assays with target enzymes (e.g., cytochrome P450). Molecular docking (AutoDock Vina) can model binding affinities .
  • Pharmacokinetics : Use chiral LC-MS to monitor enantiomer-specific metabolism in vitro (e.g., liver microsomes). Calculate clearance rates and half-lives .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies : If alkylation yields vary (e.g., 40% vs. 70%), optimize Lewis acid concentration (AlCl₃: 1–2 eq.) or reaction time (6–12 hrs). Monitor by TLC .
  • Computational vs. Experimental Bond Lengths : For C-O bonds, discrepancies >0.05 Å may arise from solvent effects. Re-run DFT calculations with explicit solvent molecules .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.